3-((5-Bromo-[1,1'-biphenyl]-2-yl)oxy)azetidine

Catalog No.
S12278490
CAS No.
M.F
C15H14BrNO
M. Wt
304.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-((5-Bromo-[1,1'-biphenyl]-2-yl)oxy)azetidine

Product Name

3-((5-Bromo-[1,1'-biphenyl]-2-yl)oxy)azetidine

IUPAC Name

3-(4-bromo-2-phenylphenoxy)azetidine

Molecular Formula

C15H14BrNO

Molecular Weight

304.18 g/mol

InChI

InChI=1S/C15H14BrNO/c16-12-6-7-15(18-13-9-17-10-13)14(8-12)11-4-2-1-3-5-11/h1-8,13,17H,9-10H2

InChI Key

YELVSCGZHBWKFV-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)OC2=C(C=C(C=C2)Br)C3=CC=CC=C3

3-((5-Bromo-[1,1'-biphenyl]-2-yl)oxy)azetidine is a synthetic compound featuring an azetidine ring substituted with a 5-bromo-[1,1'-biphenyl]-2-yl ether group. This compound's structure combines a four-membered nitrogen-containing ring (azetidine) with a biphenyl moiety, which is significant in various chemical and biological applications. The presence of the bromine atom enhances its reactivity and potential for further functionalization, making it an interesting candidate for medicinal chemistry and material science.

  • Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, such as amines or thiols, facilitating the synthesis of more complex derivatives.
  • Reduction Reactions: The compound may be reduced to form different derivatives, potentially altering its biological activity.
  • Hydrolysis: Under acidic or basic conditions, the ether bond can be hydrolyzed to yield corresponding phenolic compounds and azetidine derivatives.

These reactions allow for the modification of the compound's structure to enhance its properties or biological activity.

The synthesis of 3-((5-Bromo-[1,1'-biphenyl]-2-yl)oxy)azetidine typically involves a multi-step process:

  • Starting Materials: The synthesis begins with 5-bromo-[1,1'-biphenyl]-2-ol and azetidine.
  • Reaction Conditions: The reaction is usually carried out in a solvent such as dimethylformamide (DMF) with a base like potassium carbonate to facilitate the formation of the ether bond.
  • Purification: The crude product is purified using techniques like column chromatography to isolate the desired compound in high purity.

This method allows for the efficient production of 3-((5-Bromo-[1,1'-biphenyl]-2-yl)oxy)azetidine with good yields.

3-((5-Bromo-[1,1'-biphenyl]-2-yl)oxy)azetidine has potential applications in:

  • Pharmaceutical Development: Its unique structure may lead to the discovery of new therapeutic agents targeting specific diseases.
  • Material Science: The compound could be used in developing advanced materials due to its reactive bromine atom and structural properties.
  • Chemical Research: It serves as a useful intermediate for synthesizing other complex organic compounds.

Interaction studies involving 3-((5-Bromo-[1,1'-biphenyl]-2-yl)oxy)azetidine focus on understanding how this compound interacts with biological macromolecules. Preliminary studies suggest that it may bind to specific receptors or enzymes, influencing their activity. Further research is required to elucidate its precise mechanisms of action and potential therapeutic uses.

Several compounds share structural similarities with 3-((5-Bromo-[1,1'-biphenyl]-2-yl)oxy)azetidine. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
3-Azetidinyl 3-bromo[1,1’-biphenyl]-4-yl etherContains a bromo-substituted biphenyl groupDifferent substitution pattern on the biphenyl moiety
tert-Butyl 3-(5-bromopyrimidin-2-yl)oxyazetidineFeatures a pyrimidine instead of biphenylIncorporates a different heterocyclic structure
tert-Butyl 3-(2-amino-5-bromopyrimidin-4-yl)azetidineContains an amino group instead of an etherOffers potential for different biological interactions

These comparisons highlight the unique characteristics of 3-((5-Bromo-[1,1'-biphenyl]-2-yl)oxy)azetidine in terms of its structural diversity and potential functional differences compared to other similar compounds. Its distinct features make it valuable for further research in both synthetic chemistry and pharmacology.

XLogP3

3.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

303.02588 g/mol

Monoisotopic Mass

303.02588 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-09-2024

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